
(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane” is a chemical compound with the molecular formula C7H5BrClFS and a molecular weight of 255.54 . It is used in various chemical reactions and has specific physical and chemical properties that make it suitable for certain applications .
Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula, C7H5BrClFS . It contains a phenyl ring substituted with bromo, chloro, and fluoro groups, and a methyl sulfane group .Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 247.5±40.0 °C and a predicted density of 1.70±0.1 g/cm3 .Applications De Recherche Scientifique
(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane has been studied for its potential applications in the fields of chemistry, biochemistry, and physiology. In particular, it has been studied for its ability to act as an anesthetic agent and as a potential therapeutic agent in the treatment of diseases such as Parkinson’s disease, Alzheimer’s disease, and cancer. It has also been studied for its potential use as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a potential drug delivery system.
Mécanisme D'action
The mechanism of action of (3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane is not fully understood. However, it is known that the compound has anesthetic and analgesic properties, and that it can act as a neurotransmitter modulator. It is believed that the compound binds to certain receptor sites in the brain, which then activates various biochemical pathways, resulting in the desired effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of animal models. It has been found to have anesthetic, analgesic, and anti-inflammatory properties. It has also been found to have neuroprotective and anti-oxidant effects, as well as to have the ability to modulate neurotransmitter levels. In addition, it has been found to have the potential to reduce the symptoms of Parkinson’s disease, Alzheimer’s disease, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane in lab experiments is its low toxicity. It is also relatively easy to synthesize and has a long shelf life. However, there are some limitations to using this compound in lab experiments. For example, it is not soluble in water, and therefore must be dissolved in an organic solvent before use. In addition, it is not stable in the presence of light, heat, or oxygen.
Orientations Futures
Future research on (3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In addition, further research should be conducted to determine the optimal dosage and administration protocol for the compound. Finally, further research should be conducted to determine the potential side effects of this compound and to identify any possible interactions with other drugs.
Méthodes De Synthèse
(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane can be synthesized using a two-step reaction. The first step involves reacting 3-bromo-5-chloro-2-fluorophenol with methylmagnesium bromide to form the intermediate compound (3-bromo-5-chloro-2-fluorophenyl)methanol. The second step involves reacting the intermediate compound with sulfuryl chloride to form this compound.
Propriétés
IUPAC Name |
1-bromo-5-chloro-2-fluoro-3-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFS/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZMQJRBEUJFDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC(=C1)Cl)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.54 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

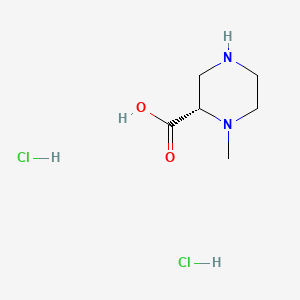
![tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate](/img/structure/B6286667.png)

![cis-2,5-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B6286676.png)
![O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate](/img/structure/B6286687.png)
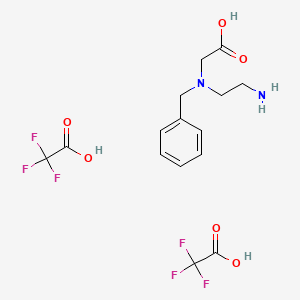
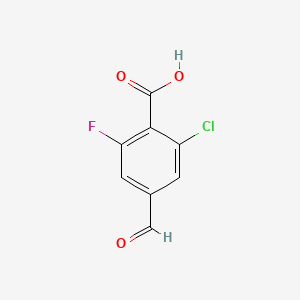
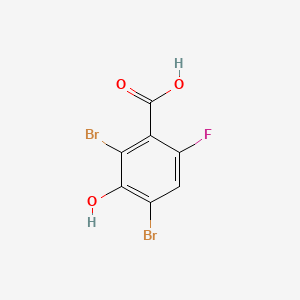
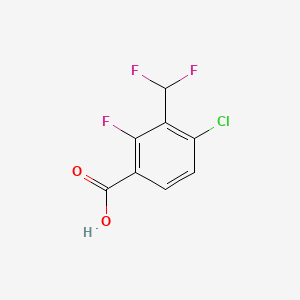
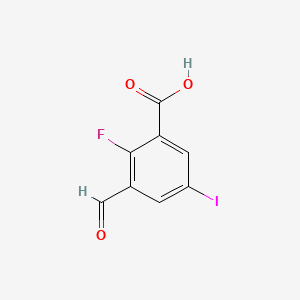
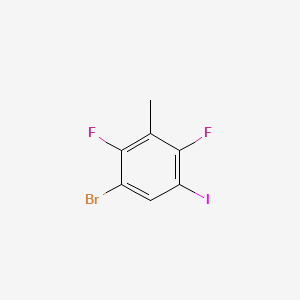


![tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate](/img/structure/B6286748.png)